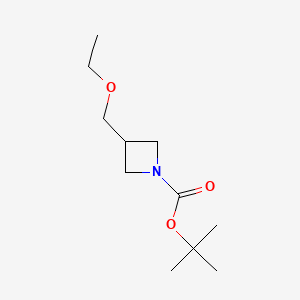
4-(4-Formylphenyl)-2-methoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(4-Formylphenyl)-2-methoxybenzaldehyde” is a complex organic compound. Based on its name, it likely contains a formyl group (-CHO), a methoxy group (-OCH3), and phenyl groups (C6H5). These functional groups suggest that it could be involved in various chemical reactions .
Synthesis Analysis
The synthesis of similar compounds often involves coupling reactions, such as the Suzuki-Miyaura reaction, which is important for the synthesis of many inhibitors of serine proteases . Other methods like mechanochemical synthesis, microwave synthesis, multicomponent reaction, multistep synthesis, and linker exchange strategies could also be potentially used .Molecular Structure Analysis
The molecular structure of similar compounds can be determined using techniques like FT-IR spectroscopy, dispersive Raman spectroscopy, and theoretical DFT/B3LYP/6-311++G (d, p) calculations . The structure is likely to be complex due to the presence of multiple functional groups .Chemical Reactions Analysis
Similar compounds are known to participate in various chemical reactions. For example, they can be used in the fabrication of covalent organic frameworks (COFs) for environmental remediation .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various analytical techniques. For example, the melting point can be determined experimentally . Other properties like molecular weight can be calculated based on the molecular formula .Aplicaciones Científicas De Investigación
Organic Synthesis and Suzuki-Miyaura Reaction
4-(4-Formylphenyl)-2-methoxybenzaldehyde (abbreviated as 4FPBA) serves as a valuable synthetic intermediate in organic chemistry. One notable application is its involvement in the Suzuki-Miyaura cross-coupling reaction. This reaction allows the construction of carbon-carbon bonds, making it essential for the synthesis of various inhibitors, pharmaceuticals, and functional materials .
Covalent Organic Frameworks (COFs)
COFs are porous, crystalline materials with intriguing properties. Researchers have explored 4FPBA as a building block for constructing COFs. For instance, 4FPBA can undergo [3 + 4] condensation with other suitable linkers to form 3D COFs with specific topologies. These COFs exhibit unique porosity and can be tailored for applications such as gas storage, catalysis, and separation processes .
Photophysical Properties and Sensing
The methoxy group in 4FPBA influences its photophysical properties. Researchers investigate its fluorescence behavior, absorption spectra, and photochemical reactivity. These properties make it suitable for sensing applications, such as detecting specific analytes or environmental changes.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(4-formylphenyl)-2-methoxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-18-15-8-13(6-7-14(15)10-17)12-4-2-11(9-16)3-5-12/h2-10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLBLDFGXYGVJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=C(C=C2)C=O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801233363 |
Source


|
| Record name | [1,1′-Biphenyl]-4,4′-dicarboxaldehyde, 3-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801233363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Formylphenyl)-2-methoxybenzaldehyde | |
CAS RN |
1426958-52-2 |
Source


|
| Record name | [1,1′-Biphenyl]-4,4′-dicarboxaldehyde, 3-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1426958-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1,1′-Biphenyl]-4,4′-dicarboxaldehyde, 3-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801233363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-3-{2-[(2-Amino-5-chloropyridin-3-yl)oxy]ethoxy}-5-chloropyridine](/img/structure/B581693.png)


![(Z)-[Amino(4-aminophenyl)methylidene]amino 4-chlorobenzoate](/img/structure/B581700.png)


amine hydrochloride](/img/structure/B581706.png)




![5-Chloroimidazo[1,2-C]pyrimidine](/img/structure/B581714.png)